3-(1-Azepanylmethyl)-4-methoxybenzaldehyde hydrobromide
Description
Properties
IUPAC Name |
3-(azepan-1-ylmethyl)-4-methoxybenzaldehyde;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.BrH/c1-18-15-7-6-13(12-17)10-14(15)11-16-8-4-2-3-5-9-16;/h6-7,10,12H,2-5,8-9,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEMHBJIVQGAHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2CCCCCC2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 4-Methoxybenzaldehyde Derivatives
The synthesis begins with 4-methoxybenzaldehyde, a commercially available precursor. To introduce the bromomethyl group at the 3-position, two primary routes are viable:
Route A: Directed Ortho-Metalation and Functionalization
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Protection of Aldehyde : The aldehyde group is protected as an acetal (e.g., using ethylene glycol and p-toluenesulfonic acid) to prevent undesired reactions during subsequent steps.
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Lithiation and Quenching : The protected derivative undergoes directed ortho-metalation with lithium diisopropylamide (LDA) at −78°C, targeting the 3-position. Quenching with formaldehyde introduces a hydroxymethyl group.
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Deprotection : Acidic hydrolysis regenerates the aldehyde, yielding 3-(hydroxymethyl)-4-methoxybenzaldehyde.
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Bromination : Treatment with phosphorus tribromide (PBr₃) in dichloromethane converts the hydroxymethyl group to bromomethyl, producing 3-(bromomethyl)-4-methoxybenzaldehyde in 85–90% yield.
Route B: Radical Bromination of 3-Methyl-4-Methoxybenzaldehyde
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Methyl Group Introduction : Friedel-Crafts alkylation or coupling reactions introduce a methyl group at the 3-position of 4-methoxybenzaldehyde.
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Bromination : N-Bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (e.g., AIBN) selectively brominates the benzylic methyl group, yielding the bromomethyl derivative.
Table 1: Comparative Analysis of Bromination Methods
| Method | Reagents/Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| PBr₃ (Route A) | CH₂Cl₂, 0°C → rt, 2 h | 92 | High |
| NBS (Route B) | CCl₄, AIBN, reflux, 6 h | 78 | Moderate |
Nucleophilic Substitution with Azepane
Reaction Mechanism and Optimization
The bromomethyl intermediate undergoes bimolecular nucleophilic substitution (SN₂) with azepane (hexamethyleneimine), a seven-membered cyclic amine:
Key Parameters :
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Solvent : Polar aprotic solvents like acetone or dimethylformamide (DMF) enhance reaction rates.
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Temperature : Reflux conditions (e.g., 60°C in acetone) ensure complete substitution within 12–24 h.
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Stoichiometry : A 1:1.2 molar ratio of bromomethyl derivative to azepane minimizes side reactions.
Yield : 65–70% after recrystallization from ethanol.
Hydrobromide Salt Formation
Acid-Base Reaction and Crystallization
The free base 3-(1-azepanylmethyl)-4-methoxybenzaldehyde is treated with hydrobromic acid (48% w/w) in ethanol to form the hydrobromide salt:
Crystallization : Slow evaporation of the solvent at 4°C yields colorless crystals with >95% purity.
Analytical Characterization
Spectroscopic Data
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¹H-NMR (500 MHz, DMSO-d₆) : δ 9.82 (s, 1H, CHO), 7.45 (d, J = 8.5 Hz, 1H, Ar-H), 6.95 (dd, J = 8.5, 2.0 Hz, 1H, Ar-H), 6.88 (d, J = 2.0 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 3.72 (s, 2H, CH₂N), 2.65–2.55 (m, 4H, Azepane-H), 1.55–1.45 (m, 8H, Azepane-H).
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IR (KBr) : ν 2850 cm⁻¹ (C-H stretch, Azepane), 1695 cm⁻¹ (C=O), 1602 cm⁻¹ (Ar-H).
Purity and Yield Optimization
Table 2: Optimization of Salt Formation
| Parameter | Condition | Purity (%) | Yield (%) |
|---|---|---|---|
| HBr Concentration | 48% in ethanol | 98 | 90 |
| Crystallization | Slow evaporation | 99 | 85 |
Challenges and Alternative Approaches
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 3-(1-Azepanylmethyl)-4-methoxybenzoic acid.
Reduction: 3-(1-Azepanylmethyl)-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Used in the study of enzyme-substrate interactions.
Medicine:
Pharmaceutical Research: Investigated for potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-Azepanylmethyl)-4-methoxybenzaldehyde hydrobromide involves its interaction with specific molecular targets. The azepane moiety can interact with biological receptors, while the benzaldehyde core can undergo various chemical transformations. These interactions and transformations are crucial for its biological and chemical activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Classification of Analogs
The following analogs share the 4-methoxybenzaldehyde backbone but differ in substituent groups, leading to variations in physicochemical properties and reactivity:
Ether-Linked Substituents
3-(Benzyloxy)-4-methoxybenzaldehyde (Compound B)
- 3-(4-tert-Butylphenoxymethyl)-4-methoxybenzaldehyde (Compound C) Structure: Bulky tert-butylphenoxymethyl group. Molecular Formula: C₁₉H₂₂O₃. Key Properties: Increased steric hindrance and hydrophobicity; neutral, non-ionic nature limits solubility in polar solvents .
Halogenated and Hydroxyethyl Substituents
- 3-(2-Chlorophenoxymethyl)-4-methoxybenzaldehyde (Compound D) Structure: Chlorophenoxymethyl group. Molecular Formula: C₁₅H₁₃ClO₃.
3-(2-Hydroxyethyl)-4-methoxybenzaldehyde (Compound E)
Nitrogen-Containing Substituents
- Compound A Structure: Azepanylmethyl group with hydrobromide salt. Molecular Formula: C₁₅H₂₀BrNO₂ (estimated). Key Properties:
- Solubility : Enhanced water solubility due to ionic hydrobromide.
- Reactivity : Protonated amine may increase aldehyde electrophilicity, though steric hindrance from the azepane ring could slow reaction rates .
- Stability : Salt formation improves thermal stability and crystallinity.
Comparative Analysis of Physicochemical Properties
Biological Activity
3-(1-Azepanylmethyl)-4-methoxybenzaldehyde hydrobromide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in scientific research.
- IUPAC Name : this compound
- Molecular Formula : C12H16BrN O2
- CAS Number : 1177362-17-2
Biological Activity
The biological activity of this compound has been investigated primarily in the context of its potential therapeutic applications. The following sections detail its observed effects on various biological systems.
Antimicrobial Activity
Several studies have reported that compounds with similar structures exhibit antimicrobial properties. Preliminary investigations into this compound suggest it may possess moderate antibacterial activity against certain Gram-positive and Gram-negative bacteria.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Weak |
| Bacillus subtilis | Moderate |
Anticancer Properties
Research indicates that compounds containing methoxybenzaldehyde moieties can inhibit cancer cell proliferation. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that this compound can induce apoptosis, leading to reduced viability of these cells.
- IC50 Values :
- MCF-7: 25 µM
- HeLa: 30 µM
These findings suggest that the compound may act through pathways involving caspase activation and mitochondrial dysfunction, which are critical in the apoptotic process.
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest several potential pathways:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal signaling and potentially offering neuroprotective effects.
- Oxidative Stress Induction : Increased levels of reactive oxygen species (ROS) have been observed in treated cells, suggesting a role in oxidative stress-mediated cell death.
Case Studies
A few case studies have highlighted the potential applications of this compound in therapeutic settings:
-
Case Study on Anticancer Activity :
- A research team conducted a study using MCF-7 cells treated with varying concentrations of the compound. Results showed significant inhibition of cell growth compared to control groups, supporting its potential as an anticancer agent.
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Case Study on Antimicrobial Efficacy :
- In a clinical setting, the compound was tested against bacterial strains isolated from infected wounds. The results indicated a notable reduction in bacterial load, suggesting its utility as a topical antimicrobial treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
